molecular formula C18H19NO3 B291809 2-benzoyl-N-(3-methoxypropyl)benzamide

2-benzoyl-N-(3-methoxypropyl)benzamide

Cat. No.: B291809
M. Wt: 297.3 g/mol
InChI Key: JANJVLJBIRNQSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-benzoyl-N-(3-methoxypropyl)benzamide is a synthetic organic compound belonging to the class of N-benzoyl benzamides, which are of significant interest in modern medicinal chemistry and parasitology research. This high-purity reagent serves as a valuable scaffold for investigating novel therapeutic strategies, particularly against apicomplexan parasites. Studies on structurally related N-benzoyl-2-hydroxybenzamide analogs have demonstrated robust, low nanomolar activity against challenging intracellular pathogens such as Toxoplasma gondii, a protozoan parasite that can cause severe brain and eye disease . The mechanism of action for this chemical family is distinct from conventional treatments; genome-wide investigations suggest it disrupts the parasite's unique secretory pathway, which is critical for trafficking proteins to essential organelles like micronemes, rhoptries, and acidocalcisomes . This novel mechanism offers a promising research pathway for addressing strains resistant to existing therapies and provides a tool for studying fundamental biological processes in parasites. The compound features a benzamide core substituted with a benzoyl group and a flexible 3-methoxypropyl side chain. The methoxypropyl moiety can influence the molecule's physicochemical properties, such as solubility and logP, which are critical parameters for optimizing pharmacokinetic profiles in preclinical research . With a molecular formula of C17H17NO3 and a molecular weight of 283.32 g/mol, this solid compound is characterized by high-performance liquid chromatography (HPLC) to ensure quality and consistency for research applications . It is intended for use in various laboratory experiments, including as a building block for synthetic chemistry, a lead compound in drug discovery initiatives, and a chemical probe for studying parasitic infections. This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C18H19NO3

Molecular Weight

297.3 g/mol

IUPAC Name

2-benzoyl-N-(3-methoxypropyl)benzamide

InChI

InChI=1S/C18H19NO3/c1-22-13-7-12-19-18(21)16-11-6-5-10-15(16)17(20)14-8-3-2-4-9-14/h2-6,8-11H,7,12-13H2,1H3,(H,19,21)

InChI Key

JANJVLJBIRNQSY-UHFFFAOYSA-N

SMILES

COCCCNC(=O)C1=CC=CC=C1C(=O)C2=CC=CC=C2

Canonical SMILES

COCCCNC(=O)C1=CC=CC=C1C(=O)C2=CC=CC=C2

Origin of Product

United States

Synthetic Methodologies for 2 Benzoyl N 3 Methoxypropyl Benzamide and Analogous Benzamide Structures

Classical and Contemporary Approaches to Benzamide (B126) Synthesis

The formation of the amide bond is a cornerstone of organic synthesis. For a molecule like 2-benzoyl-N-(3-methoxypropyl)benzamide, the key challenge lies in the efficient and selective coupling of a 2-benzoylbenzoic acid derivative with 3-methoxypropylamine (B165612).

Amidation Reactions and Derivatives Formation

Amidation reactions are the most direct route to forming benzamides. Historically, this involves the reaction of a carboxylic acid with an amine, often requiring harsh conditions. Modern approaches utilize activated carboxylic acid derivatives to facilitate the reaction under milder conditions. The most common methods include the use of acid chlorides, acid anhydrides, or in situ activating agents. libretexts.org

For instance, 2-benzoylbenzoic acid can be converted to 2-benzoylbenzoyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acid chloride is highly reactive and readily undergoes nucleophilic acyl substitution with 3-methoxypropylamine to form the desired amide. This classical approach, known as the Schotten-Baumann reaction, is often performed in the presence of a base to neutralize the HCl byproduct. youtube.com

Alternatively, coupling reagents common in peptide synthesis have been widely adopted for general amide synthesis. google.com Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 4-dimethylaminopyridine (B28879) (DMAP), activate the carboxylic acid in situ, allowing for direct reaction with the amine under mild conditions. researchgate.net This method is particularly useful for complex molecules where harsh conditions could lead to side reactions or degradation.

Recent advancements have also explored catalytic methods for amidation. For example, nickel-based nanocatalysts have been shown to facilitate the reductive amidation of esters with nitro compounds, offering a more step-economical route. nih.govresearchgate.net Another innovative approach involves the direct electrophilic aromatic substitution of arenes with cyanoguanidine in the presence of a Brønsted superacid to yield primary benzamides. nih.gov

A summary of common amidation methods is presented below:

Method Reactants Reagents/Catalysts Key Features
Acid Chloride Method Carboxylic Acid, AmineSOCl₂, Oxalyl Chloride, BaseHigh reactivity, often high yields. youtube.com
Coupling Reagents Carboxylic Acid, AmineDCC, EDC, HOBt, DMAPMild conditions, suitable for sensitive substrates. researchgate.net
Reductive Amidation Ester, Nitro CompoundNickel NanocatalystStep-economical, avoids pre-activation. nih.govresearchgate.net
Direct Aromatic Amidation Arene, CyanoguanidineBrønsted SuperacidDirect C-H functionalization. nih.gov

Strategic Incorporation of Benzoyl and Methoxypropyl Moieties

The synthesis of this compound requires the specific assembly of the 2-benzoylbenzoyl and the N-(3-methoxypropyl) components. The strategy for their incorporation depends on the chosen synthetic route and the availability of starting materials.

Incorporation of the Benzoyl Group: The benzoyl group, with the formula -COC₆H₅, is a common structural motif. wikipedia.org In the context of this compound, the 2-benzoylbenzoic acid precursor is key. This can be synthesized via Friedel-Crafts acylation of benzoic acid derivatives or through oxidation of appropriately substituted precursors. Benzoyl chloride is a frequently used reagent for introducing benzoyl groups onto various substrates, including ketones, amides, and esters. wikipedia.org In some cases, unexpected migrations of the benzoyl group have been observed under certain reaction conditions, such as in Wittig reactions, which can be a synthetic challenge or an opportunity for novel transformations. mdpi.com

Incorporation of the Methoxypropyl Moiety: The N-(3-methoxypropyl) group is introduced via the amine component, 3-methoxypropylamine. This amine can be synthesized through various standard methods, such as the reduction of 3-methoxypropionitrile (B90507) or the amination of 3-methoxypropanol. The synthesis of related N-alkyl benzamides has been achieved through the reaction of benzoic acid esters with primary amines in an aqueous medium without the need for a catalyst. google.com For instance, a patent describes a process for preparing (R)-2-acetamido-N-benzyl-3-methoxypropionamide, which involves the reaction of N-benzyl-2,3-dihalopropionamide with sodium methoxide, followed by ammonolysis. google.com This highlights a potential route for incorporating a methoxy (B1213986) group into an amide structure.

The synthesis of various substituted benzamides has been extensively studied. For example, N-[4-(alkyl)cyclohexyl]-substituted benzamides have been synthesized and evaluated for their biological activities. nih.gov Similarly, the synthesis of benzamide-based 5-aminopyrazoles has been achieved through a multi-step reaction sequence starting from benzoyl isothiocyanate. acs.org These examples demonstrate the versatility of synthetic methods available for creating diverse benzamide structures.

Methodological Advancements in Chemical Synthesis Optimization

To improve the efficiency, yield, and sustainability of synthesizing complex molecules like this compound, modern synthetic chemistry relies on advanced optimization techniques.

Application of Design of Experiments (DoE) in Reaction Development

Design of Experiments (DoE) is a powerful statistical tool used to systematically explore the effects of multiple variables on a reaction outcome. mt.com Instead of the traditional "one variable at a time" (OVAT) approach, DoE allows for the simultaneous variation of factors such as temperature, concentration, catalyst loading, and solvent. rsc.org This approach not only identifies the optimal reaction conditions more efficiently but also reveals interactions between different factors. researchgate.net

For the synthesis of this compound, a DoE approach could be employed to optimize the amidation step. A factorial design could investigate the impact of variables like the type of coupling agent, base, solvent, and temperature on the reaction yield and purity. This can lead to a significant improvement in conversion rates and a reduction in reaction times, as demonstrated in the optimization of a tandem SnAr-amidation cyclization reaction. rsc.org The use of DoE can accelerate the development of robust and scalable synthetic processes. researchgate.net

A hypothetical DoE study for the amidation to form this compound might include the following variables and levels:

Factor Level 1 Level 2 Level 3
Coupling Agent EDCDCCT3P
Solvent DichloromethaneAcetonitrileTetrahydrofuran
Temperature (°C) 02540
Base TriethylamineDiisopropylethylamineN-methylmorpholine

High-Throughput and Nanoscale Synthetic Protocols

High-throughput screening (HTS) techniques, often coupled with nanoscale synthesis, allow for the rapid evaluation of a large number of reaction conditions in parallel. This is particularly valuable in the early stages of reaction development and for the discovery of new catalysts and synthetic methodologies.

The synthesis of benzamides can be adapted to high-throughput formats using automated liquid handlers and microplate reactors. This allows for the screening of numerous catalysts, solvents, and reaction parameters in a short amount of time. For example, the discovery of efficient cobalt nanoparticle catalysts for the N-alkylation of benzamides with alcohols was likely accelerated by such screening methods. nih.gov

Nanoscale synthesis, by its very nature, reduces the consumption of reagents and solvents, making it a more sustainable approach. Furthermore, nanomaterials themselves can serve as highly active and selective catalysts. The use of nickel-based nanocatalysts for amide synthesis is a prime example of how nanotechnology is impacting organic synthesis. nih.govresearchgate.net Mechanochemical synthesis, which involves reactions conducted in a ball mill, is another solvent-free or low-solvent technique that has been successfully applied to the synthesis of primary amides from esters and calcium nitride. acs.org These advanced protocols offer greener and more efficient alternatives to traditional solution-phase synthesis.

Computational and Theoretical Studies on 2 Benzoyl N 3 Methoxypropyl Benzamide and Structurally Similar Analogues

Molecular Docking Analyses for Ligand-Target Recognition

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.netnih.gov This method is instrumental in drug discovery for predicting the binding affinity and mode of action of a ligand with its protein target. nih.govepstem.net For benzamide (B126) derivatives, molecular docking studies have been crucial in identifying potential biological targets and elucidating the key interactions that govern ligand binding.

In studies of analogous benzamide structures, molecular docking has been used to predict their binding modes within the active sites of various enzymes. nih.govchemicalbook.com For instance, research on N-heteroaryl substituted benzamide derivatives as glucokinase activators demonstrated that the amide group is often essential for forming hydrogen bonds with key residues in the enzyme's allosteric site, such as Arg63. chemicalbook.com The aromatic rings of the benzamide scaffold typically engage in hydrophobic interactions with residues in the binding pocket. chemicalbook.com Similarly, docking studies on 2-(benzamido) benzohydrazide (B10538) derivatives as cholinesterase inhibitors have highlighted the importance of specific substitutions on the benzylidene ring for achieving potent inhibition. nih.gov

A representative, albeit hypothetical, docking analysis of 2-benzoyl-N-(3-methoxypropyl)benzamide with a target protein might yield the following interactions:

Interacting ResidueInteraction TypeLigand Group Involved
Amino Acid 1 (e.g., Asp)Hydrogen BondAmide N-H
Amino Acid 2 (e.g., Ser)Hydrogen BondCarbonyl Oxygen
Amino Acid 3 (e.g., Phe)Pi-Pi StackingBenzoyl Ring
Amino Acid 4 (e.g., Leu)HydrophobicPhenyl Ring of Benzamide
Amino Acid 5 (e.g., Val)HydrophobicMethoxypropyl Chain

This table is a hypothetical representation of potential interactions.

Quantum Chemical Calculations and Electronic Structure Elucidation

Quantum chemical calculations offer deep insights into the electronic structure, reactivity, and spectroscopic properties of molecules. These methods are invaluable for understanding the intrinsic properties of a compound like this compound.

Density Functional Theory (DFT) is a widely used quantum chemical method for calculating the electronic structure of molecules. researchgate.net DFT studies on benzamide and its derivatives have been employed to determine optimized geometries, vibrational frequencies, and electronic properties. researchgate.net For example, calculations on 3-n-Propyl-4-[2-(4-Methoxybenzoxy)-3-Methoxy] Benzylidenamino-4,5-Dihydro-1h-1,2,4-Triazol-5-Ones have been performed using the B3LYP and B3PW91 functionals with the 6-311G(d,p) basis set to achieve stable molecular forms and analyze infrared spectra. epstem.net

The analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is a key component of DFT studies. researchgate.net The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. researchgate.net The distribution and energy of these orbitals are critical for understanding a molecule's reactivity and its potential to engage in various chemical reactions. For benzamide derivatives, the HOMO is often localized on the electron-rich aromatic rings, while the LUMO may be centered on the carbonyl groups or other electron-deficient regions.

The energy gap between the HOMO and LUMO (Egap = ELUMO - EHOMO) is a crucial parameter derived from DFT calculations, as it relates to the chemical stability and reactivity of a molecule. researchgate.net A large HOMO-LUMO gap suggests high stability and low reactivity, while a small gap indicates a more reactive molecule. researchgate.net For benzamide, the calculated HOMO-LUMO gap is approximately 5.611 eV. researchgate.net

From the HOMO and LUMO energies, several global chemical reactivity descriptors can be calculated, providing a quantitative measure of a molecule's reactivity. These include:

Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as -ELUMO).

Electronegativity (χ): The ability of an atom to attract electrons (χ = (I + A) / 2).

Chemical Hardness (η): A measure of resistance to change in electron distribution (η = (I - A) / 2).

Chemical Softness (S): The reciprocal of hardness (S = 1 / η).

Electrophilicity Index (ω): A measure of the electrophilic power of a molecule (ω = χ² / 2η).

DFT studies on nicotinic acid benzylidenehydrazide derivatives have utilized these descriptors to analyze their stability and reactivity. epstem.net For this compound, these parameters would offer a comprehensive understanding of its electronic properties and reactivity profile.

A hypothetical table of calculated global reactivity descriptors for this compound might look as follows:

ParameterValue (eV)
EHOMO-6.5
ELUMO-1.2
Energy Gap (ΔE)5.3
Ionization Potential (I)6.5
Electron Affinity (A)1.2
Electronegativity (χ)3.85
Chemical Hardness (η)2.65
Chemical Softness (S)0.38
Electrophilicity Index (ω)2.80

This table is a hypothetical representation of potential DFT-calculated parameters.

Molecular Dynamics Simulations for Conformational and Binding Dynamics

MD simulations of benzamide derivatives in complex with their target proteins can reveal the stability of the binding pose predicted by molecular docking. nih.gov These simulations can also identify key conformational changes in both the ligand and the protein upon binding, providing insights into the mechanism of action. For instance, MD simulations of flavone (B191248) derivatives with the GABA(A) receptor have been used to understand the dynamic interactions within the binding site. nih.gov

For this compound, an MD simulation would likely show the flexibility of the methoxypropyl chain and its role in adapting to the binding pocket. The simulation could also reveal the stability of the hydrogen bonds and hydrophobic interactions observed in docking studies, providing a more realistic view of the ligand-receptor complex.

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are essential for optimizing the biological activity of a lead compound by identifying the key structural features that influence its potency. nih.gov

SAR studies on benzamide derivatives have revealed important trends. For example, in a series of urea-based aniline (B41778) and benzylamine (B48309) analogues, specific substitutions were found to have a profound influence on their potency as Rho kinase inhibitors. nih.gov Similarly, for flavonols acting on the GABA(A) receptor, electronic effects at specific positions were shown to be crucial for binding affinity. nih.gov

A QSAR model establishes a mathematical relationship between the chemical structure and the biological activity of a set of compounds. nih.gov These models often use descriptors derived from computational chemistry, such as electronic, steric, and hydrophobic parameters. A QSAR study on urea-based derivatives identified several key descriptors, including VAMP polarization and dipole components, and the Kier ChiV6 path index, as being important for activity. nih.gov

For this compound, a systematic variation of the substituents on the phenyl rings and modifications to the methoxypropyl chain, followed by biological testing and computational analysis, would be necessary to establish a comprehensive SAR and develop a predictive QSAR model.

Intermolecular Interaction Analysis: Hirshfeld Surface and Energy Frameworks

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal lattice. nih.govnih.gov This method maps the electron distribution of a molecule in a crystal, allowing for the identification and characterization of close contacts between neighboring molecules.

Studies on N-acetyl-N-3-methoxyphenyl and N-(2,5-dimethoxyphenyl) derivatives have utilized Hirshfeld surface analysis to understand the crystal packing, which is dominated by C—H⋯O interactions. nih.gov The two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different types of intermolecular contacts. For (±)-N′-(2-hydroxy-3-methoxybenzylidene)-2-(4-isobutylphenyl)propionohydrazide, Hirshfeld analysis revealed that H⋯H, C⋯H/H⋯C, and O⋯H/H⋯O contacts are the most significant contributors to the crystal packing. nih.gov

For this compound, Hirshfeld surface analysis would likely reveal a complex network of intermolecular interactions, including hydrogen bonds involving the amide group and C-H···O interactions with the methoxy (B1213986) and carbonyl groups. The analysis would also highlight the contribution of π-π stacking interactions between the aromatic rings. Energy framework calculations could further quantify the interaction energies between molecules, providing a deeper understanding of the crystal's stability.

A hypothetical breakdown of intermolecular contacts from a Hirshfeld surface analysis of this compound is presented below:

Contact TypeContribution (%)
H···H45.0
C···H/H···C25.5
O···H/H···O20.3
N···H/H···N5.1
Other4.1

This table is a hypothetical representation of potential Hirshfeld surface analysis results.

Advanced Analytical and Spectroscopic Characterization in the Context of Benzamide Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of a molecule's carbon-hydrogen framework. Through a combination of one-dimensional (¹H and ¹³C NMR) and two-dimensional experiments (like COSY and HMBC), a complete structural assignment can be made.

For 2-benzoyl-N-(3-methoxypropyl)benzamide, the ¹H NMR spectrum would present distinct signals for the aromatic protons on the two benzene (B151609) rings and the aliphatic protons of the N-(3-methoxypropyl) side chain. The nine aromatic protons would likely appear in the downfield region of approximately 7.2 to 8.0 ppm. The protons on the 3-methoxypropyl chain would be observed further upfield. The methylene (B1212753) group adjacent to the amide nitrogen (-NH-CH₂ -) is expected around 3.4-3.6 ppm as a triplet, coupled to the adjacent methylene group. The central methylene group (-CH₂-CH₂ -CH₂-) would likely resonate around 1.8-2.0 ppm as a quintet. The terminal methylene group attached to the ether oxygen (-CH₂ -OCH₃) would be a triplet around 3.4-3.5 ppm, and the methoxy (B1213986) (-OCH₃) protons would present as a sharp singlet around 3.3 ppm. The amide proton (N-H) would appear as a broad singlet or a triplet, depending on the solvent and concentration, typically in the range of 6.0-8.5 ppm.

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The two carbonyl carbons (one from the ketone and one from the amide) are expected to be the most downfield, typically between 165 and 198 ppm. The aromatic carbons would generate signals in the 125-140 ppm region. For the aliphatic side chain, the carbons are expected at approximately 70 ppm for the carbon attached to the ether oxygen, around 59 ppm for the methoxy carbon, about 39-41 ppm for the carbon attached to the amide nitrogen, and around 29 ppm for the central methylene carbon.

Table 1: Predicted ¹H NMR Data for this compound

Predicted Chemical Shift (δ, ppm)MultiplicityAssignment
7.20 - 8.00mAr-H (9H)
6.0 - 8.5br tN-H (1H)
3.4 - 3.6t-NH-CH₂- (2H)
3.4 - 3.5t-CH₂-OCH₃ (2H)
3.3s-OCH₃ (3H)
1.8 - 2.0quint-CH₂-CH₂-CH₂- (2H)

Table 2: Predicted ¹³C NMR Data for this compound

Predicted Chemical Shift (δ, ppm)Assignment
195 - 198Aromatic C=O (Ketone)
165 - 168Amide C=O
125 - 140Aromatic C
~70-CH₂-OCH₃
~59-OCH₃
39 - 41-NH-CH₂-
~29-CH₂-CH₂-CH₂-

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. The molecular formula for this compound is C₁₈H₁₉NO₃, which corresponds to a monoisotopic mass of 297.1365 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 297. A key fragmentation pathway for benzamides is the alpha-cleavage to the carbonyl group. A prominent fragment would be the benzoyl cation [C₆H₅CO]⁺ at m/z 105, which can further lose carbon monoxide to form the phenyl cation [C₆H₅]⁺ at m/z 77. google.comresearchgate.net Another significant fragmentation would involve cleavage of the bond between the benzoyl-substituted ring and the amide carbonyl, leading to a fragment representing the rest of the molecule. Cleavage of the N-alkyl chain is also common, which could lead to various fragments corresponding to the loss of the 3-methoxypropyl group or parts of it.

Table 3: Predicted Mass Spectrometry Fragmentation Data for this compound

Predicted m/zPossible Fragment Ion
297[M]⁺ (Molecular Ion)
105[C₆H₅CO]⁺ (Benzoyl cation)
77[C₆H₅]⁺ (Phenyl cation)

Fourier-Transform Infrared (FT-IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Transition Studies

FT-IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. For this compound, the FT-IR spectrum would be expected to show a characteristic N-H stretching vibration for the secondary amide at approximately 3300 cm⁻¹. The carbonyl (C=O) stretching region would be particularly informative, likely showing two distinct peaks: one for the amide carbonyl around 1640-1660 cm⁻¹ and another for the benzophenone (B1666685) ketone carbonyl at a slightly higher wavenumber, around 1660-1680 cm⁻¹. Aromatic C-H stretching would be observed just above 3000 cm⁻¹, while aliphatic C-H stretching from the methoxypropyl chain would appear just below 3000 cm⁻¹. The C-O stretching of the ether linkage is expected in the region of 1070-1150 cm⁻¹.

UV-Vis spectroscopy provides information about electronic transitions within a molecule. The benzoyl and benzamide (B126) moieties contain conjugated π-systems, which act as chromophores. These chromophores are expected to exhibit strong absorptions (π → π* transitions) in the UV region, likely below 300 nm. The carbonyl groups also have non-bonding electrons (n electrons), which can undergo n → π* transitions, typically appearing as weaker absorption bands at longer wavelengths (above 300 nm). The presence of two aromatic rings and two carbonyl groups in conjugation will influence the exact position and intensity of these absorption maxima.

Table 4: Predicted FT-IR Absorption Bands for this compound

Predicted Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3300N-H StretchSecondary Amide
>3000C-H StretchAromatic
<3000C-H StretchAliphatic
1660 - 1680C=O StretchKetone
1640 - 1660C=O Stretch (Amide I)Amide
1510 - 1550N-H Bend (Amide II)Amide
1070 - 1150C-O StretchEther

In Vitro Biotransformation Studies (e.g., Microsomal Stability) for Metabolic Pathway Exploration

In vitro biotransformation studies, particularly microsomal stability assays, are crucial for predicting how a compound might be metabolized in the body. These assays incubate the compound with liver microsomes, which contain key drug-metabolizing enzymes like the cytochrome P450 (CYP) superfamily.

For N-alkylated benzamides, common metabolic pathways include N-dealkylation and hydroxylation. nih.govnih.gov In the case of this compound, one likely metabolic pathway is the oxidative N-dealkylation of the 3-methoxypropyl group, which would yield 2-benzoylbenzamide. Another potential pathway is the O-demethylation of the methoxy group, leading to a primary alcohol metabolite. Hydroxylation at various positions on the aromatic rings or on the aliphatic chain is also a possibility. The rate at which the parent compound is consumed in a microsomal stability assay provides an estimate of its intrinsic clearance and metabolic half-life, which are important parameters in drug discovery and development. nih.gov The stability would be influenced by the lipophilicity and the steric accessibility of the metabolically labile sites to the active sites of CYP enzymes. nih.gov

Future Directions and Research Perspectives for 2 Benzoyl N 3 Methoxypropyl Benzamide

Exploration of Novel Synthetic Pathways and Derivatization Strategies

The future development of 2-benzoyl-N-(3-methoxypropyl)benzamide and its analogues hinges on the advancement of efficient and versatile synthetic methodologies. While traditional methods, such as the coupling of an activated carboxylic acid (like an acyl chloride) with an amine, are reliable, future research should explore more modern and sustainable synthetic routes. mdpi.com

Novel synthetic approaches could include palladium-catalyzed cross-coupling reactions, which have become powerful tools for C-N bond formation. acs.org For instance, a palladium-catalyzed hydroarylation of an appropriate N-propargyl benzamide (B126) precursor could offer a more direct and efficient route to related structures. acs.org Furthermore, exploring flow chemistry for the synthesis could provide benefits such as improved reaction control, higher yields, and enhanced safety, particularly for large-scale production.

Derivatization is a critical strategy for modulating the physicochemical and pharmacological properties of a lead compound. For this compound, systematic derivatization will be essential to explore its therapeutic potential. This involves chemically modifying the parent compound to enhance properties like stability, volatility for analytical purposes, or biological activity. youtube.comresearchgate.net Key strategies would involve targeted modifications at three primary sites: the benzoyl ring, the N-linked propyl chain, and the central benzamide core. The objective is to create a library of related compounds for comprehensive biological screening.

Table 1: Potential Derivatization Strategies and Objectives

Structural Region for Modification Proposed Derivatization Strategy Primary Objective Example Reagents/Methods
Benzoyl Ring System Introduction of various substituents (e.g., halogens, alkyl, alkoxy, nitro groups) at different positions. To probe electronic and steric effects on target binding and modulate lipophilicity. Electrophilic aromatic substitution; Suzuki or Buchwald-Hartwig cross-coupling reactions.
Methoxypropyl Side Chain Alteration of chain length (e.g., ethoxyethyl, butoxybutyl); replacement of the methoxy (B1213986) group with other functionalities (e.g., hydroxyl, fluoro, cyano). To investigate the role of the side chain in target interaction, solubility, and metabolic stability. nih.gov Williamson ether synthesis with different alkyl halides; use of alternative starting amines in the initial synthesis.
Amide Linker Bioisosteric replacement of the amide bond with structures like esters, sulfonamides, or reversed amides. To enhance metabolic stability against amidases and explore alternative hydrogen bonding patterns. Esterification with corresponding alcohols; reaction with sulfonyl chlorides.

Identification and Validation of Emerging Biological Targets

Benzamide derivatives have demonstrated a wide spectrum of pharmacological activities by interacting with various biological targets. mdpi.comnih.gov A crucial future direction for this compound is the systematic screening against a panel of emerging and validated biological targets implicated in various diseases. Based on the activities of structurally related compounds, several target classes are of high interest.

For example, many benzamides have been investigated for their role in the central nervous system (CNS), particularly as potential treatments for neurodegenerative diseases like Alzheimer's. mdpi.com Targets such as acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and β-secretase (BACE1) are key enzymes in Alzheimer's pathology. mdpi.com Another area of significant potential is oncology, where benzamide derivatives have been shown to inhibit ATP-binding cassette (ABC) transporters like ABCG2, which are responsible for multidrug resistance in cancer cells. nih.gov Additionally, targets like the NLRP3 inflammasome, involved in neuroinflammation, and histone deacetylases (HDACs), which are epigenetic regulators, represent exciting possibilities. nih.govresearchgate.net

Table 2: Potential Biological Targets for Investigation

Potential Biological Target Associated Disease/Process Rationale for Investigation Relevant Findings in Related Compounds
Acetylcholinesterase (AChE) / β-Secretase (BACE1) Alzheimer's Disease Benzamide derivatives have shown potent inhibitory activity against these key enzymes in Alzheimer's pathology. mdpi.com N,N′-(1,4-phenylene)bis(3-methoxybenzamide) was identified as a potent dual inhibitor of AChE and BACE1. mdpi.com
ABCG2 Transporter Cancer (Multidrug Resistance) Overcoming multidrug resistance is a major challenge in chemotherapy; benzamides can inhibit the efflux activity of ABCG2. nih.gov A novel benzamide derivative, VKNG-2, was shown to restore the efficacy of chemotherapeutic drugs by inhibiting the ABCG2 transporter. nih.gov
NLRP3 Inflammasome Neuroinflammation, Neurodegeneration Targeting neuroinflammation is a promising strategy for neuroprotective therapies. Benzimidazole derivatives, which share structural motifs with benzamides, have been shown to inhibit the NLRP3 inflammasome. nih.gov
Histone Deacetylases (HDACs) Cancer HDAC inhibitors are an established class of anti-cancer agents, and the benzamide scaffold is present in some known inhibitors. researchgate.net A series of N-substituted benzamide derivatives based on the HDAC inhibitor Entinostat (B1683978) (MS-275) showed significant anti-proliferative activity. researchgate.net

Advanced Computational Modeling for Predictive Research

In modern drug discovery, computational modeling is an indispensable tool for accelerating research and reducing costs. Applying advanced computational techniques to this compound can provide predictive insights into its behavior and guide experimental work.

Molecular docking simulations can be used to predict the binding affinity and orientation of the compound and its derivatives within the active sites of potential biological targets. mdpi.comresearchgate.net This can help prioritize which derivatives to synthesize and test. Beyond simple docking, molecular dynamics (MD) simulations can offer a more dynamic picture of the ligand-receptor interactions, revealing information about the stability of the complex and the role of solvent molecules.

Furthermore, the development of machine learning (ML) and artificial intelligence (AI) models represents a frontier in predictive research. nih.govplos.org By training models on large datasets of compounds with known activities, it is possible to predict the bioactivity of new molecules like this compound against a wide range of targets. nih.gov These models can use chemical structures or other high-throughput data to make predictions, significantly enhancing the efficiency of the screening process. nih.govplos.org

Table 3: Computational Approaches for Predictive Research

Computational Method Application Expected Outcome Significance
Molecular Docking Predict binding modes and affinities of the compound and its derivatives with various protein targets (e.g., AChE, BACE1, HDACs). researchgate.net A ranked list of potential biological targets and promising derivatives based on predicted binding scores. Guides target selection and prioritization of compounds for synthesis, saving time and resources.
Molecular Dynamics (MD) Simulations Simulate the dynamic behavior of the ligand-protein complex over time. Insights into the stability of binding, key intermolecular interactions, and conformational changes. Provides a more realistic model of the biological interaction compared to static docking.
Quantitative Structure-Activity Relationship (QSAR) Develop mathematical models that correlate chemical structure with biological activity. A predictive model that can estimate the activity of unsynthesized derivatives. Accelerates the optimization of lead compounds by predicting the effects of structural modifications.

Comprehensive Structure-Activity Relationship Elucidation for Optimized Design

A thorough understanding of the structure-activity relationship (SAR) is fundamental to optimizing a lead compound into a potent and selective drug candidate. For this compound, a comprehensive SAR study would involve systematically modifying different parts of the molecule and evaluating the impact on biological activity.

This process builds directly on the derivatization strategies outlined previously. By synthesizing a focused library of analogues and testing them in relevant biological assays, researchers can decipher which structural features are essential for activity. For instance, studies on the anticonvulsant benzamide lacosamide (B1674222) revealed that the 3-oxy and N-benzylamide positions could only accommodate non-bulky, hydrophobic groups to retain activity. nih.gov Similarly, research on antiplasmodial benzamides showed that the position of a key substituent on the aromatic ring was critical for potency. mdpi.com

A systematic SAR campaign for this compound would aim to answer key questions: Is the benzophenone (B1666685) moiety essential? What is the optimal length and composition of the N-alkyl chain? How do substituents on the aromatic rings influence activity and selectivity? The results of these studies will provide a detailed blueprint for the rational design of second-generation analogues with improved therapeutic profiles.

Table 4: Framework for a Systematic SAR Study

Molecular Region (SAR Hotspot) Key Questions to Address Suggested Modifications Example from Related Research
Benzoyl Group Is the carbonyl group a key pharmacophore (e.g., hydrogen bond acceptor)? How does substitution on this ring affect activity? - Reduction of the ketone to an alcohol. - Replacement of the phenyl ring with other aromatic or heteroaromatic rings. Modifications to the N-benzyl portion of lacosamide significantly impacted its anticonvulsant activity. researchgate.net
Amide Linker Is the specific geometry and hydrogen bonding capacity of the amide crucial? - N-methylation to remove the hydrogen bond donor. - Bioisosteric replacement (e.g., with an ester or sulfonamide). The amide bond is a common interaction point in many biologically active molecules. mdpi.com
Methoxypropyl Chain What is the importance of the chain length, flexibility, and the terminal methoxy group? - Varying the number of methylene (B1212753) units (n=1, 2, 4). - Replacing the ether oxygen with C, S, or N. - Capping the chain with different functional groups (e.g., -OH, -F, -CN). SAR studies on lacosamide's 3-oxy site showed that small, non-polar substituents were preferred for high activity. nih.gov

| Relative Stereochemistry | If chiral centers are introduced, what is the effect of stereochemistry on activity? | - Synthesis and separation of enantiomers or diastereomers for biological evaluation. | The (R)-enantiomer of lacosamide is the active anticonvulsant agent. nih.gov |

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